(-)-Limonene

Catalog No.
S533359
CAS No.
5989-54-8
M.F
C10H16
M. Wt
136.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Limonene

CAS Number

5989-54-8

Product Name

(-)-Limonene

IUPAC Name

(4S)-1-methyl-4-prop-1-en-2-ylcyclohexene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3/t10-/m1/s1

InChI Key

XMGQYMWWDOXHJM-SNVBAGLBSA-N

SMILES

Array

solubility

0.0138 mg/mL at 25 °C

Synonyms

(+)-(R)-4-isopropenyl-1-methylcyclohexene, (+)-limonene, (-)-limonene, (4R)-1-methyl-4-(1-methylethenyl)cyclohexene, (4S)-1-methyl-4-isopropenylcyclohex-1-ene, (D)-limonene, (R)-(+)-limonene, (R)-4-isopropenyl-1-methylcyclohexene, 1-methyl-4-(1-methylethenyl)cyclohexene, 4 Mentha 1,8 diene, 4-mentha-1,8-diene, AISA 5203-L (+)limonene, cyclohexene, 1-methyl-4-(1-methylethenyl)-, (4R)-, d Limonene, d-limonene, dipentene, limonene, limonene, (+)-, limonene, (+-)-, limonene, (+-)-isomer, limonene, (R)-isomer, limonene, (S)-isomer

Canonical SMILES

CC1=CCC(CC1)C(=C)C

Isomeric SMILES

CC1=CC[C@H](CC1)C(=C)C

The exact mass of the compound (-)-Limonene is 136.1252 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclohexane Monoterpenes. It belongs to the ontological category of limonene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

(-)-Limonene (CAS 5989-54-8) is the levorotatory enantiomer of the cyclic monoterpene limonene. While it shares the core non-polar solvent capabilities of its dextrorotatory counterpart, its procurement value is strictly defined by its stereochemistry. Industrial buyers select (-)-limonene primarily as a chiral pool starting material to synthesize specific enantiomers of high-value derivatives, such as (-)-carvone and (+)-menthol. Additionally, its distinct olfactory profile—characterized by a pine-like or minty aroma and a higher sensory detection threshold—differentiates it from the common citrus-scented (+)-limonene, making it a targeted ingredient for specialized flavor, fragrance, and solvent formulations[1].

Substituting (-)-limonene with (+)-limonene or racemic dipentene fundamentally compromises both chemical synthesis and sensory formulation. In chiral pool synthesis, the starting material's stereocenter dictates the absolute configuration of downstream products; using (+)-limonene yields the opposite enantiomer of derivatives like carvone, drastically altering their biological and olfactory properties from spearmint to caraway flavor. Furthermore, attempting to substitute (-)-limonene with cheaper industrial dipentene introduces a 50/50 enantiomeric mixture, rendering it useless for asymmetric synthesis and resulting in an unpredictable, mixed odor profile that disrupts precise fragrance formulations.

Stereospecificity in Chiral Pool Synthesis

In the synthesis of terpenoids, the enantiomeric purity of the precursor dictates the final product's configuration. (-)-Limonene serves as the direct chiral pool precursor for (-)-carvone (spearmint odor) and specific menthol isomers. Substituting it with (+)-limonene strictly yields (+)-carvone (caraway odor), while using racemic dipentene yields a racemic mixture of downstream products, requiring costly chiral resolution. Procurement of >99% ee (-)-limonene is therefore mandatory for targeted asymmetric synthesis [1].

Evidence DimensionDownstream derivative stereochemistry
Target Compound Data(-)-Limonene yields (-)-carvone (spearmint profile)
Comparator Or Baseline(+)-Limonene yields (+)-carvone (caraway profile); Dipentene yields racemic mixture
Quantified Difference100% inversion of product stereochemistry and distinct olfactory shift
ConditionsAllylic oxidation in chiral pool synthesis

Procuring the correct enantiomer is critical because the stereocenter is preserved during synthesis, directly determining the commercial and sensory viability of the final product.

Olfactory Threshold and Sensory Formulation Compatibility

The enantiomers of limonene exhibit significantly different sensory properties due to chiral recognition by olfactory receptors. Quantitative sensory analysis demonstrates that (-)-limonene has an odor detection threshold of 500 µg/L and imparts a turpentine-like, minty, or piney aroma. In contrast, (+)-limonene has a much lower threshold of 200 µg/L and delivers a strong, fresh orange/citrus aroma. This 2.5-fold difference in detection threshold allows (-)-limonene to be used in formulations where a less overpowering, non-citrus terpene background is required[1].

Evidence DimensionOdor detection threshold in aqueous/wine matrix
Target Compound Data500 µg/L (pine/minty/turpentine aroma)
Comparator Or Baseline(+)-Limonene: 200 µg/L (orange/citrus aroma)
Quantified Difference2.5-fold higher detection threshold for (-)-limonene
ConditionsSensory threshold testing in Pinot Gris wine models / aqueous solutions

Formulators must select (-)-limonene when aiming for pine/mint profiles or when a higher odor threshold is needed to prevent the solvent from overpowering the primary fragrance notes.

Bio-Sourcing and Impurity Profiles

The commercial sourcing of limonene enantiomers affects their trace impurity profiles, impacting their performance in high-purity applications. (+)-Limonene is predominantly extracted as a byproduct of the citrus juice industry, carrying trace citrus aldehydes. Conversely, (-)-limonene is typically sourced from mint (ex-mint) or fir/pine (ex-fir) essential oils. Industrial dipentene is derived from heavy turpentine oil and contains varying levels of alpha-pinene, beta-pinene, and camphene. For applications requiring the strict absence of citrus allergens or specific botanical certifications, (-)-limonene provides a distinct, non-citrus supply chain pathway .

Evidence DimensionBotanical source and trace impurity profile
Target Compound Data(-)-Limonene: Mint or fir derived (pine/mint trace impurities)
Comparator Or Baseline(+)-Limonene: Citrus derived (citrus aldehyde impurities); Dipentene: Turpentine derived
Quantified DifferenceComplete divergence in botanical origin and associated trace volatile profiles
ConditionsCommercial extraction and distillation

Procurement teams must specify (-)-limonene when avoiding citrus-derived allergens or when formulating products that require a strict mint or pine botanical origin.

Chiral Pool Synthesis of Pharmaceuticals and Flavors

Directly leveraging its precise stereochemistry, (-)-limonene is the mandatory starting material for synthesizing (-)-carvone, (+)-menthol, and various chiral cannabinoid derivatives. Its >99% ee ensures that downstream reactions maintain high stereoselectivity, avoiding the costly separation steps that would be required if racemic dipentene were used [1].

Non-Citrus Terpene Solvent Formulations

Based on its higher odor detection threshold (500 µg/L) and distinct pine/mint olfactory profile, (-)-limonene is selected for specialized cleaning and solvent formulations where the strong, lingering orange scent of (+)-limonene is undesirable. It provides the required non-polar degreasing power while allowing formulators to build custom fragrance profiles without citrus interference [2].

Allergen-Controlled and Botanically Certified Cosmetics

Because (-)-limonene is sourced from mint or fir rather than citrus rinds, it is utilized in cosmetic and personal care products that require a non-citrus supply chain. This distinction is critical for brands managing specific trace impurities or seeking distinct botanical origin certifications that (+)-limonene cannot fulfill .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Colorless liquid; lemon-like odor; [CHEMINFO]
Liquid

XLogP3

3.4

Exact Mass

136.125200510 Da

Monoisotopic Mass

136.125200510 Da

Boiling Point

176.0 °C

Flash Point

48 °C

Heavy Atom Count

10

LogP

4.57 (LogP)
4.38

Appearance

Solid powder

Melting Point

-74.3 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

47MAJ1Y2NE

GHS Hazard Statements

Aggregated GHS information provided by 2014 companies from 22 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (81.43%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (99.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (98.16%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.44 [mmHg]

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

5989-54-8

Metabolism Metabolites

(-)-limonene has known human metabolites that include Perillyl alcohol and Carveol.

Wikipedia

(-)-limonene

Use Classification

Fragrance Ingredients

General Manufacturing Information

Cyclohexene, 1-methyl-4-(1-methylethenyl)-, (4S)-: ACTIVE

Dates

Last modified: 08-15-2023
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15: Kim MJ, Yang KW, Kim SS, Park SM, Park KJ, Kim KS, Choi YH, Cho KK, Hyun CG. Chemical composition and anti-inflammation activity of essential oils from Citrus unshiu flower. Nat Prod Commun. 2014 May;9(5):727-30. PubMed PMID: 25026734.
16: van Beilen JB, Holtackers R, Lüscher D, Bauer U, Witholt B, Duetz WA. Biocatalytic production of perillyl alcohol from limonene by using a novel Mycobacterium sp. cytochrome P450 alkane hydroxylase expressed in Pseudomonas putida. Appl Environ Microbiol. 2005 Apr;71(4):1737-44. PubMed PMID: 15811996; PubMed Central PMCID: PMC1082528.
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